molecular formula C13H18N2 B2776392 2-(1-ethyl-7-methyl-1H-indol-3-yl)ethanamine CAS No. 951953-44-9

2-(1-ethyl-7-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B2776392
CAS No.: 951953-44-9
M. Wt: 202.301
InChI Key: FXWQAQORAHYFDL-UHFFFAOYSA-N
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Description

2-(1-ethyl-7-methyl-1H-indol-3-yl)ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities . This compound features an indole core substituted with an ethyl group at position 1, a methyl group at position 7, and an ethanamine side chain at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-7-methyl-1H-indol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific substituents can be introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically requires a catalyst such as hydrochloric acid or acetic acid and is conducted under reflux conditions . The resulting indole derivatives can then be purified and further functionalized to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-7-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include indole-3-carboxylic acids, tetrahydroindoles, and various substituted indoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-ethyl-7-methyl-1H-indol-3-yl)ethanamine involves its interaction with various molecular targets. Indole derivatives can bind to receptors and enzymes, modulating their activity. For example, they may act as agonists or antagonists of neurotransmitter receptors, influencing signal transduction pathways . The specific pathways and targets depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethyl-7-methyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

IUPAC Name

2-(1-ethyl-7-methylindol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-15-9-11(7-8-14)12-6-4-5-10(2)13(12)15/h4-6,9H,3,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWQAQORAHYFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC(=C21)C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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